molecular formula C4H10N2S2 B12529402 1,4-Dithiane-2,6-diamine CAS No. 701193-96-6

1,4-Dithiane-2,6-diamine

Cat. No.: B12529402
CAS No.: 701193-96-6
M. Wt: 150.3 g/mol
InChI Key: UZHWQYMYLZWLMP-UHFFFAOYSA-N
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Description

Proposed Synthesis via Nucleophilic Substitution from 2,6-dichloro-1,4-dithiane

A viable route to 1,4-Dithiane-2,6-diamine is the nucleophilic substitution of a di-halogenated precursor, such as 2,6-dichloro-1,4-dithiane, with an amine source. This reaction would involve the displacement of the chloride leaving groups by an amino group.

The general reaction is as follows:

Step 1: Synthesis of 2,6-dichloro-1,4-dithiane. The synthesis of this precursor would likely involve the chlorination of 1,4-dithiane (B1222100).

Step 2: Diamination of 2,6-dichloro-1,4-dithiane. The dichloro-derivative could then be subjected to amination using a suitable nucleophile, such as ammonia (B1221849) or a protected amine, to yield this compound.

The choice of solvent is crucial in nucleophilic substitution reactions. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus not hindering its reactivity. solubilityofthings.comchemistrysteps.comlibretexts.org

Interactive Data Table: Hypothetical Conditions for Nucleophilic Substitution

ParameterConditionRationale
Amine Source Ammonia (aqueous or gas), Ammonium saltDirect source of the amino group.
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions. libretexts.org
Temperature Elevated temperaturesMay be required to overcome the activation energy of the reaction.
Pressure Sealed vessel (if using gaseous ammonia)To maintain the concentration of the reactant.
Base Excess ammonia, or a non-nucleophilic baseTo neutralize the HCl formed during the reaction.

Proposed Synthesis via Reductive Amination from 1,4-dithiane-2,6-dione

Another plausible pathway is the reductive amination of 1,4-dithiane-2,6-dione. This is a versatile method for forming amines from carbonyl compounds. bohrium.comwikipedia.orgjocpr.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

The general reaction involves:

Step 1: Synthesis of 1,4-dithiane-2,6-dione. This precursor could potentially be synthesized from the oxidation of 1,4-dithiane-2,6-diol.

Step 2: Reductive Amination. The dione (B5365651) is reacted with an amine source (e.g., ammonia) in the presence of a reducing agent.

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity. researchgate.net

Interactive Data Table: Reagents for Reductive Amination

Reagent TypeExamplesKey Features
Amine Source Ammonia, Ammonium saltsProvides the nitrogen for the amino group.
Reducing Agent Sodium cyanoborohydride, Sodium triacetoxyborohydride, Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni)Reduces the imine intermediate to the amine. bohrium.comwikipedia.org
Catalyst (for hydrogenation) Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Raney NickelFacilitates the addition of hydrogen across the C=N bond. bohrium.com
Solvent Methanol, Ethanol, THFMust be compatible with the reducing agent and reactants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701193-96-6

Molecular Formula

C4H10N2S2

Molecular Weight

150.3 g/mol

IUPAC Name

1,4-dithiane-2,6-diamine

InChI

InChI=1S/C4H10N2S2/c5-3-1-7-2-4(6)8-3/h3-4H,1-2,5-6H2

InChI Key

UZHWQYMYLZWLMP-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(CS1)N)N

Origin of Product

United States

Principles of Green Chemistry in Synthetic Design

Application to the Synthesis of this compound

Atom Economy: Reductive amination, particularly the direct one-pot method, generally has a higher atom economy compared to a multi-step nucleophilic substitution pathway that may involve protecting groups. jocpr.com

Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. For nucleophilic substitution, replacing traditional polar aprotic solvents with greener alternatives like Cyrene™ or sulfolane (B150427) could be explored. acsgcipr.org For reductive amination, using alcohols as solvents is generally considered more environmentally benign than chlorinated solvents.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry.

In nucleophilic substitution , phase-transfer catalysts could be employed to enhance reaction rates and potentially allow for the use of less hazardous solvent systems.

In reductive amination , catalytic hydrogenation is a green choice as it uses molecular hydrogen as the reductant, with water being the only byproduct in an ideal scenario. frontiersin.org

Biocatalysis: A particularly green approach would be the use of enzymes.

Biocatalytic Reductive Amination: The use of amine dehydrogenases (AmDHs) or imine reductases (IREDs) could enable the synthesis of this compound under mild, aqueous conditions. nih.govnih.govresearchgate.net These enzymatic methods often exhibit high chemo-, regio-, and stereoselectivity. acs.orgresearchgate.net The use of whole-cell biocatalysts can further simplify the process and reduce costs. nih.gov

Reactivity and Mechanistic Investigations of 1,4 Dithiane 2,6 Diamine

Amine Group Reactivity

The chemical behavior of 1,4-Dithiane-2,6-diamine is significantly influenced by the two primary amine groups attached to its heterocyclic core. These groups are rich in electron density, making them potent nucleophiles and sites for a variety of chemical transformations.

Nucleophilic Properties and Alkylation Reactions

The defining characteristic of the amine groups in this compound is their nucleophilicity, which arises from the lone pair of electrons on each nitrogen atom. This makes the molecule reactive towards a wide range of electrophilic species. A primary example of this reactivity is in alkylation reactions.

In the presence of suitable electrophiles, such as alkyl halides, the amine groups can readily participate in nucleophilic substitution reactions (typically SN2). Depending on the stoichiometry and reaction conditions, this can lead to the formation of mono-, di-, tri-, or even tetra-alkylated products. The initial reaction involves the attack of one amine's nitrogen on the electrophilic carbon of an alkyl halide, displacing the halide and forming a secondary amine. This product can then be further alkylated.

Reaction Type Reactants General Product Description
Mono-alkylationThis compound + 1 eq. R-XN-alkyl-1,4-dithiane-2,6-diamineOne amine group is functionalized.
Di-alkylationThis compound + 2 eq. R-XN,N'-dialkyl-1,4-dithiane-2,6-diamineBoth amine groups are functionalized.

Condensation and Imine Formation Pathways

Primary amines are well-known to undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. The two primary amine groups on this compound allow for the formation of a di-imine when reacted with two equivalents of a carbonyl compound.

This reaction is typically catalyzed by acid and proceeds through a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. In the second step, the carbinolamine is protonated, and a molecule of water is eliminated, resulting in the formation of the carbon-nitrogen double bond of the imine. This process is generally reversible and can be driven to completion by removing water from the reaction mixture.

Step Description Intermediate/Product
1. Nucleophilic Addition The primary amine attacks the carbonyl carbon.Carbinolamine
2. Dehydration The carbinolamine eliminates a water molecule under acidic conditions.Imine (Schiff Base)

The condensation of diamines with dialdehydes is a common strategy for synthesizing macrocyclic imines, which can be further reduced to their corresponding macrocyclic amines. researchgate.net

Hydrogen Bonding Interactions and Donor Behavior

The amine groups in this compound are key participants in hydrogen bonding. The N-H bonds are polarized, allowing the hydrogen atoms to act as hydrogen bond donors. Simultaneously, the lone pair of electrons on the nitrogen atom can function as a hydrogen bond acceptor.

This dual donor-acceptor capability has a profound impact on the molecule's physical properties, such as its melting point, boiling point, and solubility in various solvents. In the solid state, these interactions are crucial in directing the crystal packing, leading to the formation of extended supramolecular networks. The study of hydrogen bonding in related structures, such as 1,4-dithiane-1,1,4,4-tetraoxide, reveals extensive intermolecular networks that define the crystal lattice. chemrxiv.org Similarly, the amine groups in this compound would be expected to form strong intermolecular N-H···N or N-H···S hydrogen bonds, influencing its structural chemistry.

Dithiane Ring Reactivity

The 1,4-dithiane (B1222100) ring, a six-membered heterocycle containing two sulfur atoms, provides another dimension to the molecule's reactivity. The sulfur atoms, with their available d-orbitals and lone pairs, can engage in various transformations, particularly oxidation, reduction, and as part of broader synthetic strategies.

Oxidative and Reductive Transformations of Sulfur Centers

The thioether linkages within the 1,4-dithiane ring are susceptible to oxidation. The sulfur atoms can be oxidized to form sulfoxides and subsequently to sulfones. The extent of oxidation depends on the nature and stoichiometry of the oxidizing agent used. For instance, treatment with one equivalent of an oxidant like a perbenzoic acid could yield a mixture of mono-sulfoxides, while an excess of a strong oxidizing agent would lead to the formation of the 1,1,4,4-tetraoxide (a disulfone). nih.gov

These oxidative transformations significantly alter the properties of the dithiane ring. The introduction of oxygen atoms increases the polarity of the molecule and changes the geometry around the sulfur centers from tetrahedral to trigonal pyramidal (in sulfoxides) or tetrahedral (in sulfones). Anodic oxidation has also been explored as a method to transform dithiane derivatives. chemrxiv.orgorganic-chemistry.org

Oxidation State Structure Description
Thioether1,4-DithianeThe parent ring structure.
Sulfoxide1,4-Dithiane-1-oxidePartial oxidation of one sulfur atom.
Disulfoxide1,4-Dithiane-1,4-dioxidePartial oxidation of both sulfur atoms.
Sulfone1,4-Dithiane-1,1,4,4-tetraoxideComplete oxidation of both sulfur atoms.

Reductive cleavage of the C-S bonds in the 1,4-dithiane ring is also possible, though it is less common than in the related 1,3-dithiane (B146892) systems, which are widely used as acyl anion equivalents.

Sulfur-Mediated Reaction Pathways (e.g., cycloadditions)

The 1,4-dithiane scaffold can serve as a versatile building block in the synthesis of more complex molecular architectures. nih.gov While the saturated ring itself is not typically a direct participant in cycloadditions, its derivatives are.

For example, after oxidation of the sulfur atoms to sulfones, the resulting vinyl sulfones can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. nih.gov Furthermore, the dithiane ring can be used as a temporary tether to control the conformation and stereoselectivity of intramolecular reactions, including cycloadditions between appended dienophiles and dienes. nih.gov The ring system can also be part of more complex fused structures that can be manipulated to generate reactive intermediates for [3+2] cycloadditions. nih.gov These sulfur-mediated pathways highlight the utility of the 1,4-dithiane core not just as a static scaffold but as an active participant in strategic bond formations.

Ring Opening and Rearrangement Mechanisms

There is no available research that specifically investigates the ring-opening and rearrangement mechanisms of this compound. Such studies would be necessary to understand the stability of the dithiane ring in this compound and its propensity to undergo transformations under various conditions (e.g., acidic, basic, reductive, or oxidative).

Chemoselective Transformations

Information regarding the chemoselective transformations of this compound is not present in the scientific literature. The presence of both secondary amine and thioether functional groups would make chemoselectivity a key aspect of its reactivity, but no studies have been published that explore reactions targeting one functional group in the presence of the other.

Computational and Experimental Mechanistic Elucidation

No computational or experimental studies detailing the reaction mechanisms of this compound have been found. Such research would be crucial for a fundamental understanding of its chemical properties and for the rational design of synthetic applications.

Based on the conducted research, there is no specific scientific literature available detailing the coordination chemistry of the compound “this compound” as a ligand. The search results did not yield any studies on its ligand design, potential coordination modes (N-donor, S-donor, or mixed N,S-donor), or the formation and characterization of its metal complexes with either transition or main group metals.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The available information pertains to related but structurally distinct compounds such as 1,4-dithiane-2,5-diol, other diamines, or various dithiolate ligands, which cannot be extrapolated to describe the specific coordination chemistry of this compound.

Coordination Chemistry of 1,4 Dithiane 2,6 Diamine As a Ligand

Kinetic and Thermodynamic Aspects of Complex Formation and Ligand Exchange

No studies detailing the rates, mechanisms, or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for the formation of metal complexes with 1,4-Dithiane-2,6-diamine or for the exchange of this ligand with other molecules in a coordination sphere have been found.

Influence of Coordination on Ligand Reactivity and Conformation

There is no available information on how the chemical reactivity of this compound is altered upon coordination to a metal center. Furthermore, no structural or spectroscopic data could be located that would provide insight into the conformational changes of the ligand when it binds to a metal ion.

Supramolecular Chemistry and Self Assembly Systems Involving 1,4 Dithiane 2,6 Diamine

Potential Non-Covalent Interaction Motifs

The structure of 1,4-Dithiane-2,6-diamine, featuring two amine groups and two sulfur atoms within a heterocyclic ring, suggests the theoretical potential for various non-covalent interactions. However, without experimental or computational data, the following remains speculative.

Amine-Directed Hydrogen Bonding Networks

The primary amine groups at the 2 and 6 positions would be expected to act as both hydrogen bond donors and acceptors. This could potentially lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks, a common feature in the crystal engineering of diamine-containing molecules. The stereochemistry of the amine groups (cis or trans isomers) would play a crucial role in dictating the geometry and dimensionality of such networks.

Intermolecular Sulfur Interactions (e.g., Chalcogen Bonding)

The sulfur atoms in the dithiane ring could participate in chalcogen bonding, where the sulfur atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. This type of interaction is increasingly recognized as a significant force in directing supramolecular architectures. The nature and strength of such interactions would depend on the electronic environment of the sulfur atoms and the presence of suitable chalcogen bond acceptors.

Aromatic Stacking and Electrostatic Interactions

This subsection is not directly applicable as this compound is an aliphatic heterocyclic compound and lacks aromatic rings necessary for π-π stacking interactions. Electrostatic interactions, such as dipole-dipole forces, would likely be present due to the polar C-N, C-S, and N-H bonds, but their specific role in directing self-assembly is uncharacterized.

Prospects for Directed Self-Assembly of Higher-Order Structures

The ability to form predictable, higher-order structures from molecular building blocks is a cornerstone of supramolecular chemistry. For this compound, this remains a hypothetical exercise.

Crystal Engineering and Solid-State Assemblies

In the solid state, the interplay of the aforementioned hydrogen bonding and potential chalcogen bonding could lead to the formation of diverse crystalline polymorphs or co-crystals. The deliberate design of such structures would require a thorough understanding of the preferred interaction motifs of the molecule, which is currently lacking.

Solution-Phase Aggregation Phenomena

In solution, the aggregation behavior of this compound would be highly dependent on the solvent and concentration. While self-association through hydrogen bonding is plausible in non-polar solvents, no studies have been published to confirm or characterize such phenomena.

Host-Guest Chemistry and Molecular Recognition

Information not available.

Induced and Inherited Supramolecular Chirality

Information not available.

Theoretical and Computational Studies of 1,4 Dithiane 2,6 Diamine

Electronic Structure Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity of 1,4-dithiane-2,6-diamine. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly employed for such studies on heterocyclic compounds.

The electronic properties of this compound are influenced by the interplay between the sulfur lone pairs and the amino groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is likely to be localized on the sulfur and nitrogen atoms, indicating their nucleophilic character, while the LUMO may be distributed over the C-S bonds, suggesting susceptibility to nucleophilic attack at the carbon atoms or oxidation at the sulfur atoms.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

Property Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.5 D
Mulliken Charge on N -0.8 e
Mulliken Charge on S -0.1 e

Note: These are representative values obtained from DFT calculations on similar aminothiane structures and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes

The 1,4-dithiane (B1222100) ring can adopt several conformations, with the chair form being the most stable for the parent compound. The introduction of diamine substituents at the 2 and 6 positions can influence the conformational preferences due to steric and electronic effects, including the possibility of intramolecular hydrogen bonding.

Computational methods can be used to map the potential energy surface of this compound, identifying the low-energy conformers and the transition states that connect them. The relative energies of the chair, boat, and twist-boat conformations, along with various orientations of the amino groups (axial vs. equatorial), can be calculated. It is expected that conformers allowing for intramolecular hydrogen bonding between the amino groups and the sulfur atoms or the other amino group would be particularly stable.

Table 2: Relative Conformational Energies of this compound Isomers (Theoretical)

Conformer Amino Group Orientations Relative Energy (kcal/mol)
Chair diequatorial 0.0
Chair axial-equatorial 1.5
Chair diaxial 3.2
Twist-Boat - 5.8

Note: These values are hypothetical and based on the known conformational behavior of substituted 1,4-dithianes.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This is particularly useful for understanding reactions such as N-acylation, N-alkylation, or oxidation of the sulfur atoms.

For instance, modeling the reaction of this compound with an electrophile would involve locating the transition state for the electrophilic attack on the nitrogen atom. The activation energy for this process can be calculated, providing insights into the reaction kinetics. Furthermore, the role of solvents can be incorporated into these models using implicit or explicit solvent models.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra for different conformers of this compound can help in assigning experimental spectra and determining the dominant conformation in solution.

Similarly, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These calculations provide a detailed assignment of the vibrational modes.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

Atom Predicted ¹H Shift Predicted ¹³C Shift
C2/C6 3.5 55.0
C3/C5 2.8 (eq), 2.5 (ax) 35.0
NH₂ 1.8 -

Note: These are estimated values based on the known spectra of 1,4-dithiane and the influence of amino substituents.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency
N-H stretch 3400-3200
C-H stretch 2950-2850
N-H bend 1650-1580
C-N stretch 1250-1020
C-S stretch 700-600

Note: These are typical frequency ranges for the specified functional groups.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Strengths, Chalcogen Bond Energetics)

The amino groups and sulfur atoms of this compound can participate in various non-covalent interactions that are crucial for its crystal packing and interactions with other molecules. Hydrogen bonding is expected to be a dominant intermolecular force, with the amino groups acting as both donors and acceptors. britannica.comlibretexts.orgbitesizebio.comlibretexts.org

In addition to hydrogen bonding, the sulfur atoms can participate in chalcogen bonding. mdpi.comnih.govresearchgate.net A chalcogen bond is a non-covalent interaction between an electrophilic region on a chalcogen atom (like sulfur) and a nucleophilic region on another molecule. Computational methods can be used to quantify the strength of these interactions and analyze their directionality. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of these intermolecular bonds.

Table 5: Summary of Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Estimated Energy (kcal/mol)
Hydrogen Bond N-H N 3-7
Hydrogen Bond N-H S 1-3
Chalcogen Bond S N 1-4
Chalcogen Bond S S 0.5-2

Note: The energy ranges are estimates based on studies of similar intermolecular interactions.

Applications of 1,4 Dithiane 2,6 Diamine in Advanced Chemical Research and Materials Science

As a Building Block in Organic Synthesis

The 1,4-dithiane (B1222100) scaffold is a versatile C2-synthon, valued for its role in constructing complex molecular architectures. beilstein-journals.orgnih.gov Its derivatives are recognized as attractive building blocks that facilitate controlled carbon-carbon bond formation. nih.gov

Construction of Complex Heterocyclic Systems (e.g., Tetrahydrothiophenes, Thienopyrimidines)

The synthesis of sulfur-containing heterocycles is a prominent application of 1,4-dithiane derivatives. researchgate.netbenthamdirect.comresearchgate.net The related compound, 1,4-dithiane-2,5-diol, is widely used as a precursor for mercaptoacetaldehyde, which readily participates in reactions to form polysubstituted tetrahydrothiophenes. researchgate.netbenthamdirect.com This is typically achieved through 'one-pot' tandem reactions, such as sulfa-Michael/aldol or sulfa-Michael/Henry sequences with various electrophilic alkenes. researchgate.netunife.it

Given this precedent, 1,4-dithiane-2,6-diamine is expected to be a valuable precursor for synthesizing amino-functionalized tetrahydrothiophenes. The amino groups could serve as internal nucleophiles or be modified to direct the cyclization process, offering pathways to novel heterocyclic structures.

Thienopyrimidines, another important class of heterocycles, are often synthesized from functionalized thiophene (B33073) precursors. researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com While direct synthesis from 1,4-dithiane derivatives is less common, the potential exists to use this compound to construct a thiophene ring that could subsequently be annulated to form a pyrimidine (B1678525) ring, thereby accessing the thienopyrimidine core structure.

Table 1: Synthesis of Tetrahydrothiophenes using 1,4-Dithiane-2,5-diol

ReactantsReaction TypeProductReference
1,4-Dithiane-2,5-diol and electrophilic alkenesSulfa-Michael/Aldol CascadeTrisubstituted Tetrahydrothiophenes sigmaaldrich.com
1,4-Dithiane-2,5-diol and 2-ylideneoxindolesAsymmetric Sulfa-Michael/Aldol CascadeC2-Spirooxindoles with a 3-amine-tetrahydrothiophene moiety researchgate.net
1,4-Dithiane-2,5-diol and α,β-unsaturated ketonesChiral Fluoride-Catalyzed Asymmetric CascadeChiral Trisubstituted Tetrahydrothiophenes researchgate.net

Stereocontrolled Carbon-Carbon Bond Formation

The rigid chair-like conformation of the 1,4-dithiane ring provides a valuable scaffold for stereocontrolled reactions. While the parent 1,4-dithiane presents challenges for functionalization due to β-fragmentation pathways, its unsaturated derivatives like 5,6-dihydro-1,4-dithiins are more stable when lithiated, allowing for Corey-Seebach-type alkylation chemistry. nih.gov This enables the controlled formation of carbon-carbon bonds with specific stereochemical outcomes. nih.gov

Although direct studies on this compound are not available, the presence of two stereocenters at the C2 and C6 positions suggests its potential as a chiral building block. Resolution of its stereoisomers or asymmetric synthesis could yield enantiopure diamines, which would be highly valuable in the stereocontrolled synthesis of complex molecules and natural products. nih.gov

Multifunctional Synthons in Cascade Reactions

Cascade reactions, or domino reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation. 1,4-Dithiane-2,5-diol is a well-established synthon for such reactions, participating in sulfa-Michael/aldol and sulfa-Michael/Henry cascades to rapidly build molecular complexity. researchgate.netsigmaaldrich.com These reactions leverage the dual nucleophilic (thiol) and electrophilic (aldehyde) nature of the in situ-generated mercaptoacetaldehyde.

This compound possesses four reactive sites: two nucleophilic secondary amines and two ring sulfur atoms that can also exhibit nucleophilicity. This multifunctional nature makes it an ideal candidate for cascade reactions. It could potentially engage in aza-Michael additions, imine/enamine catalysis, or other multicomponent reactions, leading to the efficient synthesis of complex nitrogen- and sulfur-containing polycyclic structures. mdpi.com

Role in Catalysis

The combination of amine and sulfur functionalities within the this compound structure points toward significant potential in various catalytic applications.

Organocatalytic Applications

Chiral diamines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. researchgate.netscite.ai Catalysts based on scaffolds like (1R,2R)-cyclohexane-1,2-diamine are effective in promoting reactions such as Michael additions. mdpi.comresearchgate.net

This compound, particularly in its chiral forms, could function as a novel organocatalyst. The diamine backbone could participate in enamine or iminium catalysis, while the sulfur atoms could engage in non-covalent interactions, potentially influencing the stereochemical outcome of the reaction. acs.org This dual functionality could lead to new catalytic systems with unique reactivity and selectivity.

Table 2: Examples of Diamine-Based Organocatalysis

Catalyst ScaffoldReactionKey FeatureReference
(1R,2R)-Cyclohexane-1,2-diamineMichael AdditionBifunctional, noncovalent catalysis mdpi.comresearchgate.net
Protonated Chiral 1,2-diaminesAsymmetric Aldol ReactionEnamine formation and hydrogen bonding researchgate.net
Secondary AminesC–H HydroxylationIminium organocatalysis acs.org

Ligand in Homogeneous and Heterogeneous Transition Metal Catalysis

The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes this compound a highly promising candidate as a ligand for transition metal catalysis. Diamine ligands are widely used to stabilize and activate copper and other transition metals for cross-coupling reactions. nih.gov Similarly, sulfur-containing ligands are crucial in both homogeneous and heterogeneous catalysis, where they can modify the activity and selectivity of metal centers. rsc.orgresearchgate.netacs.org

As a potential tetradentate N,N',S,S'-ligand, this compound could form stable chelate complexes with a variety of transition metals. researchgate.net The sulfur donors could exhibit hemilabile behavior, reversibly coordinating to the metal center to open a site for substrate activation, a valuable property in catalyst design. mdpi.com In heterogeneous catalysis, such a ligand could be anchored to a solid support, creating a robust and recyclable catalyst where the sulfur atoms might also impart resistance to poisoning. acs.orgnih.gov

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing two reactive amine groups, makes it a prime candidate for applications in polymer synthesis. These amine groups can react with a variety of complementary functional groups to form long-chain polymers.

Monomer for Polymer Synthesis

This compound is a suitable monomer for the synthesis of polyamides, a major class of engineering plastics known for their high strength and thermal stability. nih.gov The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid (or its more reactive derivative, a diacyl chloride). studymind.co.uksavemyexams.com The reaction of this compound with a dicarboxylic acid would result in the formation of a polyamide with the 1,4-dithiane moiety integrated into the polymer backbone.

This process is analogous to the synthesis of copolyesters using the related compound, 1,4-dithiane-2,5-diol. In one study, this diol was used as a monomer in a direct melt polycondensation reaction to create an aliphatic random copolyester. orientjchem.org The resulting sulfur-containing polymer exhibited properties desirable for biomedical applications, including flexibility and biocompatibility. orientjchem.org Similarly, incorporating the 1,4-dithiane ring into a polyamide backbone via this compound could yield polymers with unique characteristics. The presence of sulfur atoms in the polymer chain is known to enhance properties such as refractive index, thermal stability, and metal coordination ability. orientjchem.orgrsc.orgrsc.org

Modern, environmentally benign methods for polyamide synthesis, such as the catalytic dehydrogenation of diols and diamines, could also be employed. nih.govacs.org These methods avoid the use of harsh conditions and the production of stoichiometric waste, offering a cleaner route to novel polyamides derived from this compound. nih.gov

Table 1: Potential Polyamide Synthesis Reactions with this compound

Reactant Polymer Type Linkage Formed Key Features
Dicarboxylic Acid Polyamide Amide (-CO-NH-) High strength, thermal stability. nih.gov
Diacyl Chloride Polyamide Amide (-CO-NH-) More reactive than dicarboxylic acid. savemyexams.com

Cross-linking Agent in Polymeric Materials

Diamine monomers are widely utilized as cross-linking agents to enhance the mechanical, thermal, and chemical properties of polymeric materials. specialchem.com A cross-linker forms covalent bonds that link polymer chains together, creating a three-dimensional network structure. mdpi.com This network restricts polymer chain mobility, which can improve material stability, control swelling, and modify permeation properties in membranes. mdpi.comacs.org

This compound, with its two amine groups, can function as an effective cross-linking agent. The amine groups can react with various functional groups on polymer backbones, such as epoxides, carboxylic acids, or imides. nih.govresearchgate.net For instance, diamines are commonly used to cross-link graphene oxide (GO) nanosheets to fabricate advanced composite membranes for desalination and filtration. nih.govbohrium.comfrontiersin.org In this process, the diamine monomers form covalent bonds with oxygen-containing functional groups on the GO sheets, effectively stitching them together. nih.govfrontiersin.org

The structure of the diamine cross-linker significantly influences the properties of the final material. acs.org Studies comparing different diamines (e.g., ethylenediamine, p-phenylenediamine) in GO membranes show that the chain length and rigidity of the cross-linker directly affect the interlayer spacing (d-spacing), hydrophilicity, and permeation flux of the membrane. acs.orgbohrium.com The flexible, non-aromatic structure of this compound would likely result in different network properties compared to rigid aromatic diamines or short-chain aliphatic diamines, potentially offering a unique balance of flexibility and stability.

Table 2: Effect of Different Diamine Cross-linkers on Graphene Oxide Membrane Properties

Diamine Cross-linker Structure Type Effect on Interlayer d-spacing Impact on Membrane Performance Reference
Ethylenediamine (EDA) Short-chain, Aliphatic Short interlayer spacing High permeation flux, excellent separation acs.org
p-Phenylenediamine (PPD) Rigid, Aromatic Larger interlayer spacing due to steric hindrance Lower water flux, increased layer thickness acs.orgnih.gov

Development of Novel Functional Materials

The unique combination of a sulfur-rich heterocycle and amine functional groups in this compound suggests its utility in creating novel materials with advanced electronic and photophysical properties.

Redox-Active Materials

Redox-active organic materials are crucial for applications in energy storage (e.g., batteries), sensing, and catalysis. acs.orgnih.gov These materials can undergo reversible oxidation and reduction reactions. While many redox-active polymers incorporate moieties like quinones or phenazines, the 1,4-dithiane ring itself offers potential for redox activity. nih.gov

The sulfur atoms in the dithiane ring can be reversibly oxidized to form sulfoxides and sulfones. rsc.org This property is exploited in materials based on the related 1,4-dithiin and thianthrene (B1682798) structures, which are used in electrolytes for symmetric batteries. mit.eduscispace.com The one- or two-electron oxidation of these sulfur-rich heterocycles is persistent and reversible, making them suitable for energy storage applications. scispace.com It is plausible that this compound could be polymerized or incorporated into frameworks to create materials where the dithiane units act as redox centers. The amine groups could facilitate polymerization or grafting onto conductive substrates. bohrium.commdpi.com

Materials with Tunable Photophysical Properties (e.g., phosphorescence)

The incorporation of heteroatoms, particularly heavier atoms like sulfur, into organic molecules is a key strategy for developing materials with unique photophysical properties, including room-temperature phosphorescence (RTP). rsc.orgchinesechemsoc.org The sulfur atom's lone pair electrons and relatively large atomic number can promote spin-orbit coupling (SOC), which facilitates the transition from a singlet excited state to a triplet excited state (intersystem crossing), a prerequisite for phosphorescence. rsc.orgchinesechemsoc.org

Numerous sulfur-containing heterocyclic compounds, such as thianthrene, dibenzothiophene, and various sulfones, have been investigated as highly efficient RTP emitters. rsc.orgchinesechemsoc.org The 1,4-dithiane ring in this compound contains two sulfur atoms, which could enhance SOC and favor phosphorescent emission. Furthermore, the specific conformation of the dithiane ring can influence these properties. For example, studies on thianthrene have shown that its folded, non-planar structure is crucial for triggering efficient RTP. rsc.org By incorporating this compound into rigid structures like polymers or metal-organic frameworks, it may be possible to control its conformation and optimize its photophysical properties, leading to the development of novel sensors, displays, and anti-counterfeiting technologies. rsc.orgchinesechemsoc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1,4-Dithiane-2,6-diamine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to reveal the chemical environment and connectivity of the protons. The protons on carbons bearing the amino groups (C2 and C6) would appear as distinct methine signals, while the protons on C3 and C5 would be part of the methylene (B1212753) groups. For the parent 1,4-dithiane (B1222100), all eight protons are chemically equivalent and appear as a singlet at approximately 2.85 ppm in CDCl₃. nih.govchemicalbook.com For this compound, the introduction of amino groups would shift the signals of the adjacent methine protons (H2, H6) downfield. The exact chemical shifts and splitting patterns would be highly dependent on the stereochemistry (cis vs. trans isomers) and the preferred conformation of the dithiane ring, which is typically a chair.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would confirm the number of unique carbon environments. Due to symmetry, the cis isomer would show two signals: one for the equivalent methine carbons (C2, C6) and one for the equivalent methylene carbons (C3, C5). The trans isomer, possessing a different symmetry element, would also exhibit two signals. The chemical shifts would be influenced by the presence of the nitrogen and sulfur atoms. For reference, the carbon signal for the parent 1,4-dithiane appears at approximately 29.5 ppm. nih.gov

Conformational Dynamics: Variable temperature NMR studies could provide insight into the dynamics of the molecule, such as the rate of chair-to-chair ring inversion. The energy barrier for this process can be calculated from the coalescence temperature of specific signals.

Predicted NMR Data:

NucleusPositionPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹HH2, H63.0 - 3.5dd or mMethine protons adjacent to both S and N atoms. Shift and coupling will depend on axial/equatorial position and stereoisomerism.
¹HH3, H52.7 - 3.2mMethylene protons. Complex splitting due to coupling with adjacent methine and geminal protons.
¹H-NH₂1.5 - 3.0br sAmine protons, typically a broad singlet. Position is concentration and solvent dependent.
¹³CC2, C650 - 60-Methine carbons, shifted downfield by the adjacent S and N atoms.
¹³CC3, C530 - 40-Methylene carbons, similar to or slightly downfield from parent 1,4-dithiane.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, unequivocally establishing the molecular conformation and configuration of this compound.

Molecular Structure: The analysis would confirm the six-membered 1,4-dithiane ring's conformation, which is expected to be a chair form, similar to cyclohexane. It would also definitively establish the relative stereochemistry of the two amino groups, identifying the isolated compound as the cis or trans isomer. The orientation of the amino groups (axial or equatorial) would be clearly resolved.

Supramolecular Interactions: A key aspect of the analysis would be the characterization of intermolecular interactions. The amino groups are capable of forming hydrogen bonds (N-H···N or N-H···S), which would likely dominate the crystal packing, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov

Expected Structural Parameters (based on analogous structures):

ParameterExpected ValueReference/Notes
C-S Bond Length1.80 - 1.82 ÅTypical for single C-S bonds in dithianes. nih.gov
C-N Bond Length1.47 - 1.49 ÅTypical for a single C-N bond where the carbon is sp³. materialsproject.org
C-C Bond Length1.52 - 1.54 ÅTypical for a single C-C bond in a saturated ring. theorchem.ru
C-S-C Bond Angle~100°Slightly smaller than the ideal tetrahedral angle due to the larger sulfur atom.
S-C-C Bond Angle~112°Typical for sp³ hybridized carbon in a six-membered ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

Functional Group Identification: The most characteristic vibrations for this compound would be associated with the amine (NH₂) groups. Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. msu.edulibretexts.org An N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. msu.edu Other key vibrations include C-H stretching (~2850-3000 cm⁻¹), C-N stretching (~1000-1250 cm⁻¹), and C-S stretching (~600-800 cm⁻¹).

Conformational Analysis: While IR and Raman spectra are primarily used for functional group identification, they can also provide conformational information. Different conformers (e.g., chair with axial vs. equatorial substituents) can give rise to slightly different vibrational frequencies. By comparing the experimental spectra with spectra predicted from computational chemistry (e.g., DFT calculations), it may be possible to assign the observed conformation.

Predicted Vibrational Frequencies:

Frequency Range (cm⁻¹)Vibration TypeExpected IntensityNotes
3300 - 3500N-H Stretch (asymmetric & symmetric)MediumTwo distinct bands are characteristic of a primary amine. libretexts.org
2850 - 3000C-H StretchMedium-StrongFrom methine and methylene groups in the ring.
1550 - 1650N-H Bend (Scissoring)Medium-StrongCharacteristic deformation of the primary amine group. msu.edu
1000 - 1250C-N StretchMediumVibration of the bond connecting the ring to the amino group. msu.edu
600 - 800C-S StretchWeak-MediumCharacteristic of thioethers.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion and Formula: For this compound (C₄H₁₀N₂S₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 150.0285 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, thereby verifying the elemental formula. The presence of two sulfur atoms would result in a characteristic isotopic pattern for the molecular ion peak, with a notable [M+2]⁺˙ peak approximately 8-9% of the intensity of the [M]⁺˙ peak.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the cyclic structure. whitman.edu Fragmentation would likely proceed through several key pathways. A common fragmentation for amines is α-cleavage, which would involve the cleavage of the C-C bond adjacent to the C-N bond. Another likely pathway is the cleavage of the C-S bonds, leading to the opening of the dithiane ring. Subsequent fragmentations could involve the loss of small neutral molecules or radicals such as NH₃, SH, or ethylene (B1197577) (C₂H₄). nih.govwikipedia.org

Predicted Fragmentation Pattern (EI-MS):

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
150[C₄H₁₀N₂S₂]⁺˙Molecular Ion (M⁺˙)
121[M - CH₂NH]⁺˙Ring cleavage and loss of a methanimine (B1209239) radical.
104[M - CH₂S]⁺˙Ring cleavage and loss of a thioformaldehyde (B1214467) radical.
75[CH₃N₂S]⁺Fragment containing one sulfur and both nitrogen atoms.
44[CH₂NH₂]⁺α-cleavage at the C2/C6 position.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

Electronic Transitions: As this compound is a saturated heterocyclic compound, it lacks π-conjugated systems. Therefore, strong π → π* transitions are not expected. The primary electronic transitions would be of the σ → σ* and n → σ* types. britannica.com

σ → σ transitions:* These involve promoting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. They are high-energy transitions and would occur in the far-UV region (typically <200 nm).

n → σ transitions:* These involve promoting a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a sigma anti-bonding orbital. These are lower in energy than σ → σ* transitions and may appear as weak absorption bands at the lower end of the conventional UV spectrum, likely around 200-240 nm. acs.org

Complex Formation: The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. Upon coordination to a metal center, new, more intense absorption bands may appear in the UV-Vis spectrum. These are often charge-transfer (CT) bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions, and they typically occur at longer wavelengths than the transitions within the free ligand.

Predicted UV-Vis Absorption Data:

Approximate λₘₐₓ (nm)Transition TypeExpected Molar Absorptivity (ε)Notes
< 200σ → σHighHigh-energy transition, likely outside the range of standard spectrophotometers.
200 - 240n → σLowWeak absorption from lone pairs on S and N atoms. acs.org

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 1,4-Dithiane-2,6-diamine, and how is the product validated?

Answer:
Synthesis typically involves cyclization reactions using diamino precursors and sulfur-containing reagents. For analogous dithiane derivatives, nucleophilic substitution in polar aprotic solvents like DMF at elevated temperatures has been effective . Post-synthesis validation includes:

  • ¹H NMR spectroscopy (e.g., in D6-DMSO) to confirm hydrogen environments.
  • Elemental analysis to verify stoichiometric purity.
  • Recrystallization for enhanced yield and purity.
    Optimization of reaction stoichiometry and solvent selection is critical, as demonstrated in studies on lumazine-diamine derivatives .

Advanced: How can computational chemistry predict the reactivity of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) models the electronic structure to predict coordination behavior with transition metals. Experimental validation via X-ray crystallography and cyclic voltammetry confirms binding modes and redox potentials. For example, purine-2,6-diamine derivatives were studied using molecular docking to assess enzymatic inhibition, providing a framework for similar investigations .

Basic: What spectroscopic techniques characterize the conformational dynamics of this compound in solution?

Answer:

  • Dynamic NMR (DNMR): Probes ring inversion and axial-equatorial equilibria via temperature-dependent experiments.
  • IR spectroscopy: Identifies amine and thioether functional groups.
  • Mass spectrometry: Confirms molecular ion peaks.
    Reference databases like PubChem provide foundational spectral data for comparison .

Advanced: How can contradictions in solubility/stability data for this compound be resolved experimentally?

Answer:

  • Systematic solubility studies: Use UV-Vis or gravimetric analysis across solvents (e.g., water, DMSO).
  • Accelerated stability testing: TGA and DSC identify degradation thresholds.
  • Purification rigor: Column chromatography and Karl Fischer titration mitigate impurity effects.
    Prior biodesulfurization research highlights solvent-dependent reactivity in analogous dithianes .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Store at -20°C in airtight, amber vials under argon.
  • Short-term use: Refrigeration at 4°C .
  • Stability monitoring: Periodic HPLC and NMR comparisons over 6–12 months, as validated for similar diamines .

Advanced: How to design kinetic studies for metal-ligand complexation with this compound?

Answer:

  • Stopped-flow UV-Vis spectroscopy: Monitors real-time kinetics at millisecond resolution.
  • Eyring plot analysis: Determines activation parameters (ΔH‡, ΔS‡) via variable-temperature experiments.
  • Competitive titration: Quantifies binding constants using EDTA or Job’s method.
    Coordination studies of diamine ligands validate these approaches .

Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationExample ParametersReference
¹H NMRStructural confirmationD6-DMSO, 400 MHz, δ 2.5-3.5 ppm (thioether)
Elemental AnalysisStoichiometric purity verificationC: 34.5%, H: 4.3%, N: 16.1%, S: 45.1%
HPLCStability monitoringC18 column, H2O/MeCN gradient
X-ray CrystallographySolid-state structure determinationMonoclinic system, P21/c space group

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